Xanthoxylin Xanthoxylin Xanthoxylin is a carboxylic ester. It is functionally related to a phloroglucinol.
Xanthoxylin is a natural product found in Phyllanthus sellowianus, Zanthoxylum piasezkii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 90-24-4
VCID: VC21095628
InChI: InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3
SMILES: CC(=O)C1=C(C=C(C=C1OC)OC)O
Molecular Formula: C10H12O4
Molecular Weight: 196.20 g/mol

Xanthoxylin

CAS No.: 90-24-4

Cat. No.: VC21095628

Molecular Formula: C10H12O4

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Xanthoxylin - 90-24-4

Specification

CAS No. 90-24-4
Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
IUPAC Name 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Standard InChI InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3
Standard InChI Key FBUBVLUPUDBFME-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=C(C=C1OC)OC)O
Canonical SMILES CC(=O)C1=C(C=C(C=C1OC)OC)O
Appearance Powder
Melting Point 85 - 88 °C

Introduction

Chemical Structure and Properties

Xanthoxylin is a phloracetophenone derivative with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol . This compound is officially designated as 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone in IUPAC nomenclature and is registered under CAS number 90-24-4 . The chemical structure features a phenyl ring with hydroxyl and methoxy substituents, making it a member of the acetophenone family .

Physical and Chemical Properties

The key physicochemical properties of Xanthoxylin are summarized in the table below:

PropertyValue
Chemical FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol
CAS Number90-24-4
Solubility in DMSO (25°C)39 mg/mL (198.77 mM)
Alternative NamesBrevifolin, 2'-Hydroxy-4',6'-dimethoxyacetophenone, Phloracetophenone dimethyl ether

Xanthoxylin possesses good solubility in organic solvents, particularly DMSO, with a measured solubility of 39 mg/mL (198.77 mM) at 25°C . This relatively high solubility in DMSO facilitates its use in laboratory research and pharmaceutical development.

Natural Sources and Isolation

Xanthoxylin is a natural product isolated from several plant species, most notably Zanthoxylum piperitum (commonly known as Japanese pepper tree) and Sapium sebiferum (Chinese tallowtree) . The compound demonstrates characteristics typical of phytoalexins, which are antimicrobial substances produced by plants in response to pathogenic attacks or stress .

The isolation of Xanthoxylin from these natural sources typically involves extraction with organic solvents followed by various chromatographic techniques for purification. The presence of this compound in medicinal plants has contributed to the traditional therapeutic applications of these botanical resources.

Biological Activities

Anti-cancer Properties

Xanthoxylin exhibits significant cytotoxic activity against various cancer cell lines. Research has demonstrated its potential as an anticancer agent through multiple mechanisms of action:

  • Cytotoxicity against cancer cells: Xanthoxylin shows potent cytotoxicity in different cancer cell lines with IC₅₀ values of 1.6 μM for HCT116 (colorectal cancer) and 26.0 μM for ACP-03 (gastric cancer) cells .

  • Apoptosis induction: The compound induces apoptosis (programmed cell death) in a time- and concentration-dependent manner in cancer cells .

  • Mitochondrial effects: Xanthoxylin induces mitochondrial depolarization in HepG2 (liver cancer) cells, disrupting energy production in these cancer cells .

  • DNA interaction: The compound intercalates with DNA and inhibits DNA synthesis, contributing to its anticancer properties .

  • Activation of apoptotic pathways: Xanthoxylin triggers the caspase-mediated apoptosis pathway in HepG2 cells, as evidenced by cell shrinkage, internucleosomal DNA fragmentation, externalization of phosphatidylserine, loss of mitochondrial transmembrane potential, and activation of caspase-3, -8, and -9 .

In vivo studies have further supported these findings, with Xanthoxylin demonstrating potent antitumor effects in C.B-17 SCID mice engrafted with HepG2 cells . These results suggest that Xanthoxylin could potentially be developed as an anticancer therapeutic agent.

Anti-inflammatory Effects

Recent research has revealed significant anti-inflammatory properties of Xanthoxylin, particularly in models of acute lung injury (ALI). These effects have been extensively studied in lipopolysaccharide (LPS)-induced inflammation:

  • Protection against lung injury: Xanthoxylin effectively reduces lung tissue damage and inflammation in LPS-induced ALI mouse models .

  • Reduction of inflammatory cell infiltration: Treatment with Xanthoxylin significantly reduces neutrophil and macrophage accumulation in lung tissue in a dose-dependent manner .

  • Suppression of pro-inflammatory cytokines: The compound decreases the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) .

  • Dose-dependent effects: Xanthoxylin demonstrates dose-dependent anti-inflammatory effects, with doses of 1, 2.5, 5, and 10 mg/kg showing progressively greater protection, with the 10 mg/kg dose providing the most significant benefits in preserving alveolar structure and reducing inflammation .

In vitro studies using RAW 264.7 macrophages have shown that Xanthoxylin at a concentration of 10 μM significantly enhances cell viability in LPS-induced inflammation while reducing the levels of pro-inflammatory cytokines .

Antioxidant Activity

Xanthoxylin demonstrates notable antioxidant properties through various mechanisms:

  • Modulation of oxidative stress markers: The compound reduces serum malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity, indicating a reduction in oxidative stress .

  • Enhancement of Nrf2 expression: Xanthoxylin treatment increases the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor involved in cellular defense against oxidative damage .

  • Signaling pathway modulation: The compound suppresses the Akt/HIF-1α/NF-κB signaling pathway, which is involved in inflammation and oxidative stress responses .

Effects on Melanin Production

Xanthoxylin has been found to influence melanin production in melanocytes:

  • Enhanced melanogenesis: The compound increases melanin production in cultured B16F10 melanoma cells .

  • Morphological changes: Xanthoxylin increases the number of dendrites in melanocytes, which are important for the transfer of melanin to keratinocytes .

  • Upregulation of melanogenic proteins: Treatment with Xanthoxylin increases the expression of tyrosinase and microphthalmia-associated transcription factor (MITF), both crucial for melanin synthesis .

These effects suggest potential applications in conditions related to pigmentation disorders, though further research is needed to fully understand the mechanisms and potential therapeutic applications.

Chemical Derivatives and Complexes

Xanthoxylin has been utilized as a ligand in the synthesis of metal complexes, particularly with ruthenium. A novel ruthenium complex with Xanthoxylin (RCX) has been synthesized and characterized:

  • Coordination chemistry: In the RCX complex, Xanthoxylin coordinates with the ruthenium metal center as a bidentate ligand after deprotonation of the hydroxyl group .

  • Spectroscopic properties: The coordination of Xanthoxylin with ruthenium leads to shifts in NMR signals, consistent with the redistribution of electrons involved in the metal coordination .

  • Electrochemical properties: The RCX complex exhibits a reversible electron-centered process with E₁/₂ = 751 mV, which is a more positive potential than that observed for the precursor complex (562 mV), indicating increased stabilization of the metal ion's dπ orbitals .

The development of these metal complexes expands the potential applications of Xanthoxylin in areas such as catalysis, material science, and medicinal chemistry.

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